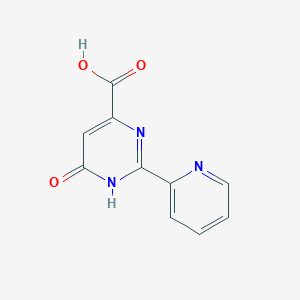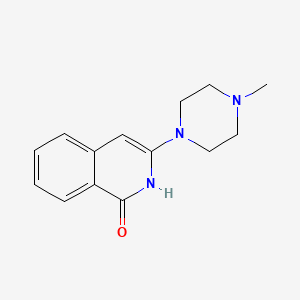
1(2h)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- is a chemical compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of an isoquinolinone core structure with a 4-methyl-1-piperazinyl substituent at the 3-position. Isoquinolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds through the formation of a protected piperazine intermediate . Another approach involves the Ugi reaction, which is a multicomponent reaction that combines an isocyanide, an aldehyde, an amine, and a carboxylic acid to form the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition with alkynes and azides to form triazoles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as silver carbonate, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted isoquinolinones and piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other enzymes and receptors, modulating various biological processes.
Vergleich Mit ähnlichen Verbindungen
1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- can be compared with other similar compounds, such as:
Aripiprazole: Another antipsychotic with a piperazine ring, known for its partial agonist activity at dopamine receptors.
Indinavir: An antiretroviral drug used in the treatment of HIV, which includes a piperazine ring in its structure.
The uniqueness of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- lies in its isoquinolinone core, which imparts distinct biological activities and chemical reactivity compared to other piperazine-containing compounds.
Eigenschaften
Molekularformel |
C14H17N3O |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
3-(4-methylpiperazin-1-yl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H17N3O/c1-16-6-8-17(9-7-16)13-10-11-4-2-3-5-12(11)14(18)15-13/h2-5,10H,6-9H2,1H3,(H,15,18) |
InChI-Schlüssel |
HBHDAKJJVDSXKU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



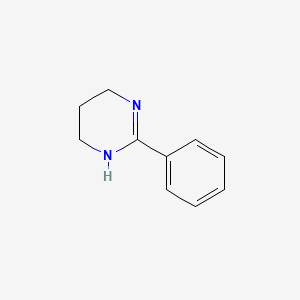
![5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13205091.png)
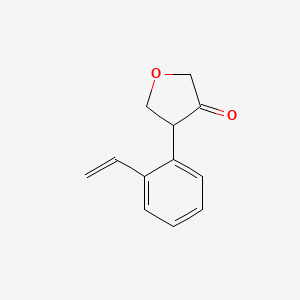
![2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B13205109.png)
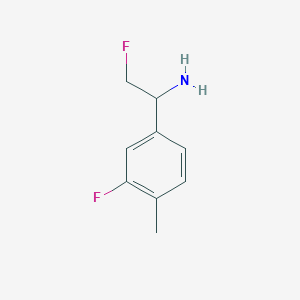
![tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate](/img/structure/B13205118.png)


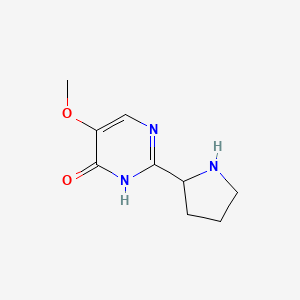
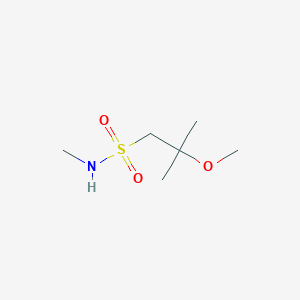
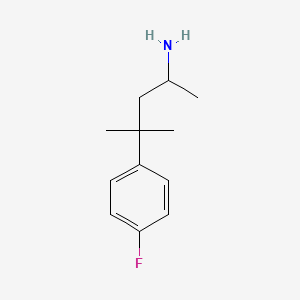
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13205162.png)
